molecular formula C30H48O3 B591327 Bacosine CAS No. 198014-94-7

Bacosine

Cat. No.: B591327
CAS No.: 198014-94-7
M. Wt: 456.711
InChI Key: CLOUCVRNYSHRCF-CHVGUTEKSA-N
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Description

Bacosine is a bioactive compound isolated from the plant Bacopa monnieri, commonly known as Brahmi. This plant has been used in traditional Ayurvedic medicine for centuries due to its therapeutic properties. This compound is known for its potential neuroprotective, anti-inflammatory, and anticancer activities. It is a triterpenoid saponin, which contributes to its diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bacosine can be extracted from Bacopa monnieri using various methods. One common method involves the use of alcoholic or hydroalcoholic solvents to extract the compound from the dried plant material. The extract is then concentrated, and the solid mass is washed with a nonpolar organic solvent to remove fatty materials. The solid obtained is further extracted with an organic polar solvent, and the solvent extract is washed with water to remove water-soluble contaminants. The final product is dried under vacuum .

Industrial Production Methods

Industrial production of this compound can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve providing essential media, nutrients, and optimum growth conditions to improve the production of this compound. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of the plant .

Chemical Reactions Analysis

Types of Reactions

Bacosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Bacosine has a wide range of scientific research applications due to its diverse pharmacological properties. Some of the key applications include:

Mechanism of Action

Bacosine exerts its effects through various molecular targets and pathways. Some of the key mechanisms include:

Comparison with Similar Compounds

Bacosine is similar to other triterpenoid saponins found in Bacopa monnieri, such as bacoside A and bacoside B. this compound has unique properties that distinguish it from these compounds. For example, this compound has shown stronger anticancer activity compared to bacoside A and bacoside B . Additionally, this compound’s neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of various diseases.

Similar Compounds

  • Bacoside A
  • Bacoside B
  • Bacopaside
  • Bacopasaponin

These compounds share similar structures and pharmacological properties but differ in their specific activities and mechanisms of action.

Properties

IUPAC Name

(1R,3aR,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUCVRNYSHRCF-CHVGUTEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746871
Record name Bacosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198014-94-7
Record name Bacosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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